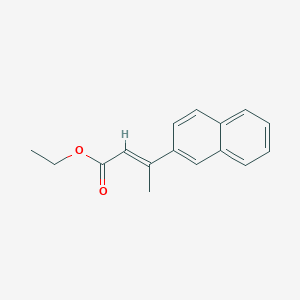

(E)-ethyl 3-(naphthalen-2-yl)but-2-enoate

CAS No.:

Cat. No.: VC18692825

Molecular Formula: C16H16O2

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H16O2 |

|---|---|

| Molecular Weight | 240.30 g/mol |

| IUPAC Name | ethyl (E)-3-naphthalen-2-ylbut-2-enoate |

| Standard InChI | InChI=1S/C16H16O2/c1-3-18-16(17)10-12(2)14-9-8-13-6-4-5-7-15(13)11-14/h4-11H,3H2,1-2H3/b12-10+ |

| Standard InChI Key | NBMFXMLKJYHCCV-ZRDIBKRKSA-N |

| Isomeric SMILES | CCOC(=O)/C=C(\C)/C1=CC2=CC=CC=C2C=C1 |

| Canonical SMILES | CCOC(=O)C=C(C)C1=CC2=CC=CC=C2C=C1 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a naphthalen-2-yl group attached to the β-carbon of an ethyl but-2-enoate backbone. The E configuration ensures that the naphthalene and ester substituents lie on opposite sides of the double bond, influencing both reactivity and intermolecular interactions. The IUPAC name, ethyl (E)-3-naphthalen-2-ylbut-2-enoate, reflects this stereochemistry. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 240.30 g/mol |

| CAS Number | Not publicly disclosed |

| SMILES Notation | CCOC(=O)/C=C(\C)/C1=CC2=CC=CC=C2C=C1 |

| InChI Key | NBMFXMLKJYHCCV-ZRDIBKRKSA-N |

The extended conjugation between the naphthalene ring and the α,β-unsaturated ester enhances stability and electronic delocalization, which is critical for its applications in catalysis and drug design .

Synthesis and Optimization

Palladium-Catalyzed Heck Reaction

A primary synthesis route involves the Heck coupling between 2-bromonaphthalene and ethyl crotonate. Palladium catalysts, such as Pd(OAc), facilitate this cross-coupling under mild conditions (40–80°C), achieving yields of 49–82%. The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by alkene insertion and reductive elimination.

Example Protocol:

-

Combine 2-bromonaphthalene (1 equiv), ethyl crotonate (1.2 equiv), Pd(OAc) (5 mol%), and a base (e.g., KCO) in DMF.

-

Heat at 60°C for 12–24 hours under inert atmosphere.

-

Purify via column chromatography (hexane/ethyl acetate).

Triethylamine-Mediated Allylic Rearrangement

An alternative method employs allylic rearrangement of enol phosphates using triethylamine as a catalyst. This approach, detailed in RSC Advances, achieves higher yields (up to 95%) and superior stereoselectivity . The process involves:

-

Phosphorylation of β-ketoesters to form enol phosphates.

-

Palladium-catalyzed cross-coupling with aryl Grignard reagents.

Key Advantage: Reduced side products and enhanced E-selectivity compared to traditional Heck reactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

H NMR (CDCl): Peaks at δ 7.47–7.30 (m, 7H, naphthalene), δ 6.24 (s, 1H, olefinic proton), δ 4.26 (q, 2H, OCHCH), δ 2.65 (s, 3H, CH), δ 1.35 (t, 3H, CH) .

-

C NMR: Signals at δ 166.94 (ester carbonyl), δ 154.96 (olefinic carbon), δ 128.91–126.82 (aromatic carbons) .

Infrared (IR) Spectroscopy

Strong absorption bands at 1720 cm (C=O stretch) and 1630 cm (C=C stretch) confirm the ester and conjugated double bond.

Chromatographic Analysis

Thin-layer chromatography (TLC) in hexane/ethyl acetate (10:1) yields an R of 0.59, while HPLC purity exceeds 98% under optimized conditions .

Crystallographic and Stability Insights

While the Z-isomer of related compounds exhibits keto-enol tautomerism stabilized by intramolecular hydrogen bonds , the E-configuration of this compound favors a planar geometry, enhancing π-π stacking with aromatic systems. Such interactions are critical in materials science for designing organic semiconductors .

Industrial and Research Applications

Catalysis

The compound serves as a ligand in palladium-catalyzed cross-couplings, improving reaction efficiency in Suzuki-Miyaura and Sonogashira reactions .

Polymer Chemistry

Incorporation into copolymers enhances thermal stability (T > 200°C), making it suitable for high-performance plastics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume